molecular formula C11H14N4O2 B2738952 N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine CAS No. 860649-95-2

N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine

Cat. No.: B2738952
CAS No.: 860649-95-2
M. Wt: 234.259
InChI Key: YFCPXZBWEHDOEW-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine is a chemical compound with the molecular formula C11H14N4O2 It is characterized by the presence of a nitro group attached to an indazole ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine typically involves a multi-step process. One common method includes the following steps :

    Stage 1: 5-nitro-1H-indazole is reacted with potassium carbonate in N,N-dimethylformamide (DMF) for 0.5 hours.

    Stage 2: 2-dimethylamino-1-chloro-ethane hydrochloride is added to the reaction mixture and stirred at 60°C for 16 hours.

The reaction mixture is then diluted with water and extracted with ethyl acetate. The organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by preparative high-performance liquid chromatography (HPLC) to obtain the desired product as a yellow solid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as industrial HPLC or crystallization.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Reduction: The major product would be N,N-dimethyl-2-(5-amino-2H-indazol-2-yl)-1-ethanamine.

    Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.

Scientific Research Applications

N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indazole ring may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-2-(5-amino-2H-indazol-2-yl)-1-ethanamine: A reduced form of the compound with an amino group instead of a nitro group.

    N,N-dimethyl-2-(5-chloro-2H-indazol-2-yl)-1-ethanamine: A similar compound with a chloro substituent.

Uniqueness

N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

N,N-dimethyl-2-(5-nitroindazol-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-13(2)5-6-14-8-9-7-10(15(16)17)3-4-11(9)12-14/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCPXZBWEHDOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C=C2C=C(C=CC2=N1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

5-Nitroindazole (1.00 g, 6.13 mmol) was dissolved in 20 mL of N,N-dimethylformamide and potassium carbonate (2.50 g, 18.1 mmol) was added. The mixture was stirred for 30 minutes and then (2-chloro-ethyl)-dimethyl-amine hydrochloride (1.32 g 9.16 mmol) was added. The reaction mixture was heated to 60° C. for 6 hours, cooled to room temperature, filtered through a plug of silica gel and rinsed with triethylamine/ethyl acetate (1/4). The filtrate was concentrated in vacuo and the residue purified by flash chromatography (silica gel, triethylamine/ethyl acetate 1/30). 1H NMR (300 MHz, DMSO-d6) ppm 2.18 (s, 6H), 2.81 (t, 2H, J=6.44), 4.60 (t, 2H, J=6.44), 7.78 (m, 1H), 8.00 (m, 1H), 8.82 (s, 1H), 8.89 (m, 1H); MS (DCI/NH3) m/z 235 [M+H]+.
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